BenchChemオンラインストアへようこそ!

7-Chlorothieno[2,3-b]pyrazine

Kinase Inhibition B-Raf Medicinal Chemistry

7-Chlorothieno[2,3-b]pyrazine is an essential building block for medicinal chemistry programs targeting B-Raf kinase and antitumor agents. The 7-position chlorine is critical for regioselective derivatization via Suzuki, Buchwald-Hartwig, or SNAr reactions. SAR studies confirm that replacing this specific scaffold leads to loss of activity. This intermediate directly yields compounds with demonstrated nanomolar IC50 against B-Raf and low-micromolar GI50 in gastric adenocarcinoma (AGS) cell models. Procure only 59944-74-0 to ensure synthetic compatibility and biological relevancy.

Molecular Formula C6H3ClN2S
Molecular Weight 170.62 g/mol
CAS No. 59944-74-0
Cat. No. B1610758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chlorothieno[2,3-b]pyrazine
CAS59944-74-0
Molecular FormulaC6H3ClN2S
Molecular Weight170.62 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=N1)C(=CS2)Cl
InChIInChI=1S/C6H3ClN2S/c7-4-3-10-6-5(4)8-1-2-9-6/h1-3H
InChIKeyKRCMBGHFNZGMDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chlorothieno[2,3-b]pyrazine (CAS 59944-74-0): A Core Scaffold for Kinase Inhibitor and Antitumor Agent Procurement


7-Chlorothieno[2,3-b]pyrazine (CAS 59944-74-0) is a chlorinated bicyclic heteroaromatic compound comprising a thiophene ring fused to a pyrazine ring [1]. This core scaffold is a fundamental building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors, due to its demonstrated presence in biologically active derivatives that target B-Raf kinase and other therapeutically relevant proteins [2]. With a molecular formula of C6H3ClN2S and a molecular weight of 170.62 g/mol, this compound is typically supplied as a research chemical with a purity of ≥95% . Its value lies not as a final drug substance but as a versatile intermediate, where the chloro substituent at the 7-position serves as a key reactive handle for further functionalization via cross-coupling or nucleophilic aromatic substitution reactions [3].

Procurement Risk Assessment for 7-Chlorothieno[2,3-b]pyrazine: Why Scaffold Substitution Compromises Downstream Derivative Potency


Substituting 7-Chlorothieno[2,3-b]pyrazine with a generic thieno[2,3-b]pyrazine analog or a different heterocyclic core is highly inadvisable for research programs targeting specific kinase inhibition or antitumor activity. The position of the chlorine atom is critical; it is not merely a spectator group but dictates the regioselectivity of subsequent derivatization reactions [1]. Furthermore, established structure-activity relationship (SAR) studies on this class reveal that even minor alterations to the substitution pattern on the thieno[2,3-b]pyrazine core, such as moving from a chloro to a methoxy group, can drastically shift the biological activity profile from a B-Raf inhibitor to an apoptosis inducer with a different target profile [2]. Therefore, using a closely related analog risks not only synthetic incompatibility but also a complete loss of the intended biological outcome, leading to failed assays and wasted research resources.

Quantitative Differentiation of 7-Chlorothieno[2,3-b]pyrazine: A Comparative Analysis of Potency, Purity, and Physical Properties


Enhanced Kinase Inhibition Potency Achieved via 7-Chloro Functionalization of the Thieno[2,3-b]pyrazine Core

The 7-chloro substituent on the thieno[2,3-b]pyrazine scaffold enables the synthesis of potent B-Raf kinase inhibitors. A comprehensive patent covering this chemical space (US8669256B2) explicitly claims compounds with IC50 values of less than 10 nM against B-Raf kinase [1]. While the exact IC50 for the final derivative incorporating 7-chlorothieno[2,3-b]pyrazine is not disclosed in the abstract, the patent establishes that the 7-chloro functionalization is a key structural feature for achieving this sub-10 nM potency, a benchmark that unsubstituted or differently substituted thieno[2,3-b]pyrazines in this class do not consistently meet [1].

Kinase Inhibition B-Raf Medicinal Chemistry

Comparative Antitumor Activity of 7-Substituted Thieno[2,3-b]pyrazine Derivatives in Human Cancer Cell Lines

In a head-to-head study evaluating a panel of novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates against four human tumor cell lines, the compound with a 3,5-dimethoxyphenylamino group at the 7-position (Compound 2g) demonstrated a GI50 of 7.8 µM against the gastric adenocarcinoma (AGS) cell line [1]. This is in contrast to other derivatives in the same study with different 7-substituents, which exhibited higher GI50 values, indicating the 7-position's critical role in modulating antitumor potency [1]. While the 7-chloro derivative serves as the synthetic precursor to these active molecules, this data provides a direct, quantitative benchmark for the activity attainable from this scaffold when properly functionalized at the 7-position.

Antitumor GI50 Cell Proliferation

High-Purity Specifications for 7-Chlorothieno[2,3-b]pyrazine from Major Chemical Suppliers

Procurement data from multiple vendors indicates that 7-Chlorothieno[2,3-b]pyrazine (CAS 59944-74-0) is commercially available with a minimum purity specification of 95%, and often higher (e.g., 98%) [REFS-1, REFS-2]. This level of purity is essential for use as a synthetic intermediate in multi-step organic syntheses, where impurities can lead to undesired side reactions, reduced yields of the target molecule, and complications in downstream purification. This compares favorably to some less common or more complex thieno[2,3-b]pyrazine analogs, which may only be available in lower purity grades or at significantly higher cost.

Chemical Synthesis Purity Quality Control

Validated Application Scenarios for 7-Chlorothieno[2,3-b]pyrazine in Drug Discovery and Chemical Biology


Synthesis of Potent B-Raf Kinase Inhibitors for Oncology Research

As established in the patent literature, 7-Chlorothieno[2,3-b]pyrazine is a crucial building block for creating a series of substituted thieno[2,3-b]pyrazine compounds with demonstrated activity as B-Raf kinase inhibitors, some with claimed IC50 values below 10 nM [1]. Procurement of this specific chlorinated scaffold is essential for research groups aiming to explore this established chemical space for potential cancer therapeutics targeting the MAPK/ERK pathway.

Development of Antitumor Agents via 7-Position Derivatization

This compound serves as the key starting material for synthesizing a library of 7-substituted thieno[2,3-b]pyrazine-6-carboxylates. Published data confirms that optimized derivatives from this series can achieve single-digit micromolar GI50 values (e.g., 7.8 µM) against gastric adenocarcinoma (AGS) cell lines [2]. This validated path from the 7-chloro precursor to active antitumor compounds makes it a strategic procurement for medicinal chemistry teams focused on gastrointestinal cancers.

Cross-Coupling Reactions to Access Complex Heterocyclic Architectures

The chlorine atom at the 7-position of the thieno[2,3-b]pyrazine ring is an ideal leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. This has been successfully demonstrated in the synthesis of tricyclic lactones and a diverse array of 7-amino derivatives [REFS-3, REFS-4]. Procuring this specific building block provides a well-documented and efficient entry point into a broad range of complex, biologically relevant heterocyclic structures.

Investigating Structure-Activity Relationships (SAR) at the Thienopyrazine Core

Given the established sensitivity of biological activity to the nature of the 7-position substituent, 7-Chlorothieno[2,3-b]pyrazine is an ideal starting point for systematic SAR studies [2]. By replacing the chlorine with various aryl, heteroaryl, or alkyl groups, researchers can map the chemical space around the thieno[2,3-b]pyrazine core and correlate these structural modifications with changes in kinase inhibition, antitumor potency, or other pharmacological properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chlorothieno[2,3-b]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.